
N-(3-(trifluoromethoxy)phenyl)acrylamide
Descripción general
Descripción
N-(3-(Trifluoromethoxy)phenyl)acrylamide (TFMPA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of acrylamide, which is a monomer used in the synthesis of polymers. TFMPA is a colorless, crystalline solid that is soluble in water, alcohols, and many organic solvents. It is used as a cross-linking agent, a surfactant, and an intermediate in the production of other compounds. It is also used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a stabilizer in the manufacture of pharmaceuticals.
Aplicaciones Científicas De Investigación
N-(3-(trifluoromethoxy)phenyl)acrylamide is used in a variety of scientific research applications. It is used as a cross-linking agent in the production of polymers, as a surfactant in the production of emulsions, and as an intermediate in the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a stabilizer in the manufacture of pharmaceuticals.
Mecanismo De Acción
Target of Action
The compound belongs to a class of molecules that contain a trifluoromethoxy (cf3o) group, which has been found to have unique features and promising applications in various fields .
Mode of Action
The trifluoromethoxy group in the compound could potentially interact with its targets in a unique way due to its distinct properties .
Biochemical Pathways
Compounds containing the trifluoromethoxy group have been associated with various biochemical reactions .
Result of Action
The presence of the trifluoromethoxy group suggests that the compound could have unique effects due to this group’s distinct properties .
Action Environment
The trifluoromethoxy group in the compound could potentially interact with environmental factors in a unique way .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-(trifluoromethoxy)phenyl)acrylamide in lab experiments is that it is a relatively inexpensive compound. It is also easy to obtain and is readily available in many chemical supply stores. In addition, it is a relatively stable compound and has a long shelf life.
However, there are some limitations to using N-(3-(trifluoromethoxy)phenyl)acrylamide in lab experiments. First, it is a relatively toxic compound and can cause irritation to the eyes and skin. Second, it is a flammable compound and must be handled with care. Finally, it is a relatively reactive compound and must be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3-(trifluoromethoxy)phenyl)acrylamide. It could be used in the production of biodegradable polymers for use in food packaging, as well as in the production of medical devices and pharmaceuticals. It could also be used in the production of nanomaterials for use in electronics, sensors, and other applications. In addition, it could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and polymers. Finally, it could be used in the production of fuel additives and other industrial chemicals.
Propiedades
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGVPELEGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethoxy)phenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)

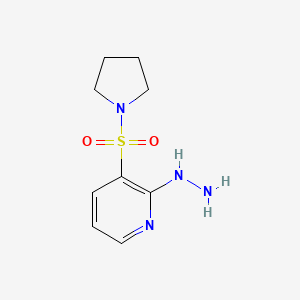
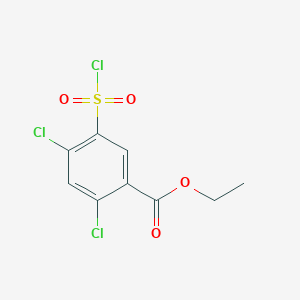
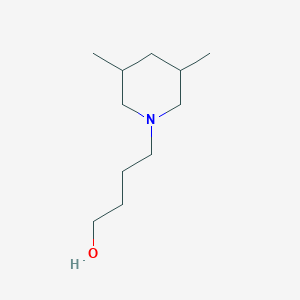
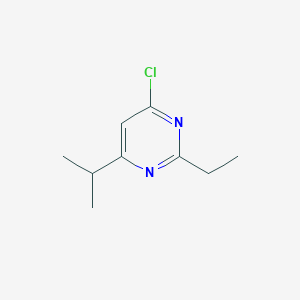


![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
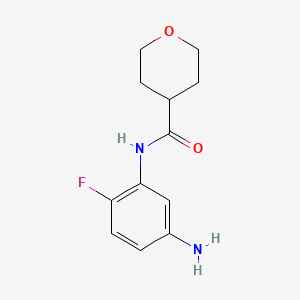

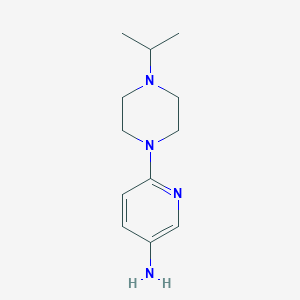
![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)